5,6-Diphenyl-3-pyridin-4-yl-1,2,4-triazine
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Overview
Description
5,6-diphenyl-3-pyridin-4-yl-1,2,4-triazine is a member of 1,2,4-triazines.
Scientific Research Applications
Complex Formation and Chemistry
- Chemistry of Triazines : The chemistry of triazines, including 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, involves the formation of complexes with metals such as copper(II), ruthenium(II), and rhenium(V) (Kozhevnikov & Kozhevnikov, 2009).
- Mononuclear Ruthenium Complexes : Synthesis of mononuclear ruthenium complexes using 5,6-diphenyl-3-(pyridine-2-yl)-1,2,4-triazine as a chelating ligand has been achieved, revealing a piano-stool geometry around the metal center (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).
Crystallography
- Crystal Structure Analysis : A study on a second monoclinic polymorph of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine has been reported, focusing on the unit-cell dimensions and the orientation of the pyridine ring with respect to the triazine ring (Eltayeb et al., 2007).
Synthesis and Applications in Catalysis
- Chiral Oxazoline Ligands : Synthesis and catalytic activity of chiral ligands incorporating 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines have been explored, particularly in the context of copper-catalyzed enatioselective nitroaldol reactions (Wolińska, 2016).
DNA Interactions
- DNA Binding : Cobalt(III) complexes containing asymmetric ligands, including 3-(pyridine-2-yl)-5,6-diphenyl-as-triazine, have been synthesized and characterized for their binding with calf thymus DNA, indicating the impact of the size and shape of the intercalated ligand on binding affinity (Wang et al., 2004).
Coordination Studies
- Coordination with Copper Cations : Investigations into the reactions of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with different copper salts have led to the synthesis of various copper complexes, characterized structurally and spectroscopically (Machura et al., 2008).
Bioinorganic Chemistry
- Sulfonated Zinc-Triazine Complexes : Novel sulfonated zinc-triazine complexes have been synthesized and characterized, including those with a pyridyl triazine core. These complexes have been studied for their binding with bovine serum albumin, indicating their potential in biological applications (Abeydeera, Perera, & Perera, 2018).
Chromogenic Reagents
- Iron(II) Sensitivity : As-triazines, including those with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, have been explored as chromogenic reagents for iron(II), with some derivatives showing higher sensitivity than previously known compounds (Almog et al., 1996).
properties
Product Name |
5,6-Diphenyl-3-pyridin-4-yl-1,2,4-triazine |
---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5,6-diphenyl-3-pyridin-4-yl-1,2,4-triazine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-24-20(22-18)17-11-13-21-14-12-17/h1-14H |
InChI Key |
HSJXYUNRWXCLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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